molecular formula C15H20BFO3 B14834148 2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14834148
M. Wt: 278.13 g/mol
InChI Key: PDEVJAONVVTCDP-UHFFFAOYSA-N
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Description

2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopropoxy group and a fluorophenyl group, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropoxy-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature: Room temperature to reflux
  • Dehydrating agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters can lead to a more scalable and reproducible process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.

    Substitution: The cyclopropoxy and fluorophenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water)

    Oxidation: Hydrogen peroxide, solvent (e.g., methanol)

    Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., acetonitrile)

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds

    Oxidation: Boronic acids

    Substitution: Substituted cyclopropoxy or fluorophenyl derivatives

Scientific Research Applications

2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Medicine: Investigated for its potential as a precursor in the synthesis of drug candidates targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials and polymers with specialized properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, facilitating the synthesis of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-5-fluorophenylboronic acid
  • 3-Cyclopropyl-5-fluorophenylmethanamine
  • 5-(3-Cyclopropyl-5-fluorophenyl)-1-phenyl-4-pentyn-2-amine

Uniqueness

2-(3-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropoxy group, a fluorophenyl group, and a boronic ester moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry. Its ability to undergo various chemical transformations and its applications in diverse fields further highlight its uniqueness.

Properties

Molecular Formula

C15H20BFO3

Molecular Weight

278.13 g/mol

IUPAC Name

2-(3-cyclopropyloxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)10-7-11(17)9-13(8-10)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3

InChI Key

PDEVJAONVVTCDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC3CC3

Origin of Product

United States

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